molecular formula C14H26O2 B14705814 1,1'-Ethylenedicyclohexanol CAS No. 24434-24-0

1,1'-Ethylenedicyclohexanol

Cat. No.: B14705814
CAS No.: 24434-24-0
M. Wt: 226.35 g/mol
InChI Key: ADJDYDCKLROAKA-UHFFFAOYSA-N
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Description

1,1’-Ethylenedicyclohexanol is an organic compound with the molecular formula C14H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Ethylenedicyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of ethylene dicyclohexane, where ethylene gas is reacted with cyclohexane in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the reduction of 1,1’-ethylenedicyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of 1,1’-Ethylenedicyclohexanol typically involves large-scale hydrogenation processes. The reaction is carried out in reactors equipped with catalysts and operated under controlled conditions to ensure high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethylenedicyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of 1,1’-Ethylenedicyclohexanol can be achieved using hydrogen gas in the presence of a metal catalyst or using chemical reducing agents.

    Substitution: The hydroxyl groups in 1,1’-Ethylenedicyclohexanol can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes or other reduced forms.

    Substitution Products: Halogenated compounds, ethers, esters.

Scientific Research Applications

1,1’-Ethylenedicyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Ethylenedicyclohexanol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanol: A monohydroxy derivative of cyclohexane, used in the production of nylon and as a solvent.

    1,1’-Ethylenedicyclohexanone: A related compound with ketone functional groups, used in organic synthesis.

    1-Ethynyl-1-cyclohexanol: An acetylenic alcohol with applications in organic synthesis and pharmaceuticals.

Uniqueness: 1,1’-Ethylenedicyclohexanol is unique due to its diol structure, which allows it to participate in a wider range of chemical reactions compared to its monohydroxy counterparts. Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

24434-24-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-[2-(1-hydroxycyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C14H26O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2

InChI Key

ADJDYDCKLROAKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2(CCCCC2)O)O

Origin of Product

United States

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